

An In-depth Technical Guide to CVT-2738: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-2738 is a significant metabolite of the anti-anginal drug Ranolazine. As a partial fatty acid oxidation (pFOX) inhibitor, it holds therapeutic potential, particularly in the context of myocardial ischemia. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **CVT-2738**. It also delves into its mechanism of action and biological activities, supported by available experimental data and protocols. This document is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Properties

CVT-2738, chemically known as N-(2,6-dimethylphenyl)-1-piperazineacetamide, is a small molecule with a well-defined structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of CVT-2738



| Property | Value | |
|------------------|---|--|
| IUPAC Name | 1-Piperazineacetamide, N-(2,6-dimethylphenyl)- | |
| Synonyms | CVT-2738, RS-94287 | |
| CAS Number | 5294-61-1 | |
| Chemical Formula | C14H21N3O | |
| Molecular Weight | 247.34 g/mol | |
| SMILES | Cc1cccc(c1NC(=O)CN2CCNCC2)C | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | |

Synthesis of CVT-2738

The synthesis of **CVT-2738**, or N-(2,6-dimethylphenyl)-1-piperazineacetamide, can be achieved through several patented methods. A general experimental protocol is outlined below, based on the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine.

Experimental Protocol: Synthesis of CVT-2738

Materials:

- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- Piperazine
- Anhydrous ethanol
- · Hydrochloric acid solution
- Sodium hydroxide solution
- Organic solvent for extraction (e.g., dichloromethane)

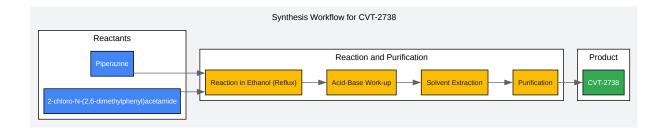


• Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve an excess of piperazine in anhydrous ethanol.
- Addition of Reactant: To the solution from step 1, add 2-chloro-N-(2,6-dimethylphenyl)acetamide portion-wise while stirring.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Acidify the mixture with a hydrochloric acid solution to a pH of 2-5. This step protonates the unreacted piperazine, making it water-soluble.
 - Filter the mixture to remove any solid by-products.
 - Neutralize the filtrate with a sodium hydroxide solution.
- Extraction and Purification:
 - Extract the aqueous layer with an organic solvent like dichloromethane.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over a drying agent such as anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure N-(2,6-dimethylphenyl)-1-piperazineacetamide (CVT-2738).





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A simplified workflow for the synthesis of CVT-2738.

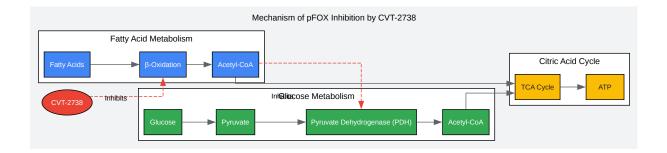
Mechanism of Action and Biological Activity

CVT-2738 is an active metabolite of Ranolazine and functions as a partial fatty acid oxidation (pFOX) inhibitor. In ischemic conditions, the heart's energy metabolism shifts to rely more on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation. By partially inhibiting fatty acid oxidation, **CVT-2738** is believed to promote a shift towards glucose oxidation, thereby improving cardiac efficiency and function during myocardial ischemia.

Signaling Pathway: Partial Fatty Acid Oxidation (pFOX) Inhibition

The primary mechanism of action of **CVT-2738** involves the inhibition of enzymes within the fatty acid β -oxidation pathway in the mitochondria. This leads to a decrease in the production of acetyl-CoA from fatty acids, which in turn reduces the inhibition of pyruvate dehydrogenase, a key enzyme in glucose oxidation.





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CVT-2738 inhibits β -oxidation, reducing inhibition of PDH and promoting glucose oxidation.

Biological Activity: Anti-Myocardial Ischemia Effects

Research has demonstrated that **CVT-2738** possesses protective effects against myocardial ischemia. In a key study by Yao et al. (2009), the anti-myocardial ischemia activities of Ranolazine and its metabolites were investigated in a mouse model.

Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice (General Overview)

This protocol is a general representation based on the available literature.

Animals:

Male Kunming mice.

Induction of Myocardial Ischemia:

• Myocardial ischemia is induced by subcutaneous injection of isoprenaline.

Drug Administration:

• CVT-2738, Ranolazine (as a positive control), and a vehicle control are administered to different groups of mice, typically via intraperitoneal injection, prior to the induction of



ischemia.

Assessment of Cardiac Function:

• Electrocardiograms (ECG) are recorded to assess changes in cardiac electrical activity. Key parameters monitored include the ST-segment, T-wave height, and the RR interval.

Results:

The study by Yao et al. concluded that **CVT-2738** was protective against myocardial ischemia induced by isoprenaline in mice. It was found to be the most potent among the tested metabolites of Ranolazine, although its potency was less than that of the parent drug, Ranolazine. Specific quantitative data from this study is not publicly available in the search results. However, other sources indicate that **CVT-2738** (at a dose of 100 mg/kg) inhibits the increases in T-wave height and the RR interval in this mouse model.

Table 2: Summary of Biological Activity of CVT-2738

| Assay | Model | Key Findings | Reference |
|-----------------------------------|--|--|---|
| Anti-myocardial ischemia activity | Isoprenaline-induced myocardial ischemia in mice | CVT-2738 showed protective effects. It was the most potent among the tested Ranolazine metabolites, but less potent than Ranolazine. | Yao Z, et al. (2009) |
| ECG Analysis | Isoprenaline-induced myocardial ischemia in mice | At 100 mg/kg, CVT- 2738 inhibits increases in T-wave height and the RR interval. | (Information from secondary sources citing Yao Z, et al.) |

Discussion and Future Directions



CVT-2738, as an active metabolite of Ranolazine, demonstrates significant potential as a therapeutic agent for myocardial ischemia. Its mechanism as a partial fatty acid oxidation inhibitor aligns with a modern approach to managing ischemic heart disease by optimizing myocardial energy metabolism.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of **CVT-2738**. Specifically, detailed dose-response studies, investigation of its effects on different cardiac cell types, and long-term safety and efficacy studies would be invaluable. The development of more potent and selective analogs of **CVT-2738** could also represent a promising avenue for future drug discovery efforts in the field of cardiovascular medicine.

Conclusion

CVT-2738 is a well-characterized metabolite of Ranolazine with a clear chemical structure and established synthesis routes. Its biological activity as a partial fatty acid oxidation inhibitor confers protective effects against myocardial ischemia. This technical guide provides a comprehensive summary of the current knowledge on **CVT-2738**, intended to facilitate further research and development of this promising cardiovascular drug candidate.

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